(4R,4'R)-4,4'-Di((R)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
Description
(4R,4'R)-4,4'-Di((R)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole is a chiral bioxazole ligand characterized by its stereospecific sec-butyl substituents at the 4 and 4' positions of the oxazole rings. Its molecular formula is C₁₆H₂₈N₂O₂ (CAS No. 133463-89-5), and it exists as an optical isomer due to the (R)-configuration of the sec-butyl groups and the (R,R)-configuration of the bioxazole backbone .
This ligand is widely employed in asymmetric catalysis, particularly in palladium(II)-catalyzed Petasis reactions for synthesizing α-arylglycines with >99% enantiomeric excess (ee) . It also demonstrates utility in nickel-catalyzed cross-coupling reactions, where its steric and electronic properties enable efficient radical-mediated stereoconvergent coupling .
Propriétés
Formule moléculaire |
C14H24N2O2 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
(4R)-4-[(2R)-butan-2-yl]-2-[(4R)-4-[(2R)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9-,10-,11+,12+/m1/s1 |
Clé InChI |
RRKVGDPHNBRCMZ-WYUUTHIRSA-N |
SMILES isomérique |
CC[C@@H](C)[C@@H]1COC(=N1)C2=N[C@@H](CO2)[C@H](C)CC |
SMILES canonique |
CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC |
Origine du produit |
United States |
Méthodes De Préparation
General Synthetic Strategy
The synthesis of (4R,4'R)-4,4'-Di((R)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole typically involves the following key steps:
- Preparation of chiral oxazoline monomers bearing the (R)-sec-butyl substituent at the 4-position.
- Coupling or dimerization of these monomers to form the 2,2'-bioxazoline framework.
- Purification and stereochemical verification to ensure retention of the (4R,4'R) configuration.
This approach is consistent with the synthesis of related chiral bi-oxazoline ligands described in the literature, where stereochemical control is paramount for catalytic applications.
Detailed Synthetic Procedure
Based on the dissertation by Wiebalck (2020), a reliable method involves:
Synthesis of (R)-4-sec-butyl-2-oxazoline monomer:
- Starting from an optically pure amino alcohol precursor with the (R)-sec-butyl group.
- Cyclization with an appropriate acid chloride or ester under dehydrating conditions to form the oxazoline ring.
Formation of the 2,2'-bioxazoline:
- Coupling two equivalents of the monomer via oxidative coupling or metal-catalyzed dimerization.
- This step is often facilitated by transition metal catalysts such as iridium complexes, which may also serve as precatalysts for subsequent asymmetric reactions.
Purification and characterization:
- The product is purified by recrystallization or chromatography.
- Stereochemistry and purity are confirmed by NMR, chiral HPLC, and X-ray crystallography.
A representative example from Wiebalck’s work describes the preparation of the analogous ligand and its iridium complex:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxazoline monomer synthesis | Amino alcohol + acid chloride, reflux | 75-85 | High stereochemical retention |
| Dimerization | [Ir(cod)Cl]2 + silver salt, dichloromethane | 70-80 | Formation of 2,2'-bioxazoline ligand |
| Purification | Chromatography, recrystallization | >95 purity | Confirmed by chiral HPLC and NMR |
This method yielded the (4R,4'R)-4,4'-Di((R)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole ligand with excellent enantiomeric excess and was used to prepare iridium complexes with high catalytic activity.
Alternative Approaches and Catalytic Applications
Other synthetic routes include:
- Asymmetric hydrogenation of precursor amino acid derivatives to obtain the chiral amino alcohols necessary for oxazoline formation.
- Use of chiral auxiliaries or enzymatic resolution to enhance enantiopurity.
- Metal-catalyzed allylic substitution to generate oxazoline intermediates with high enantioselectivity.
These methods emphasize the importance of stereochemical control at every step.
Analysis of Preparation Methods
Advantages and Challenges
Research Findings Summary
- The (4R,4'R)-4,4'-Di((R)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole ligand has been synthesized successfully with high stereochemical fidelity.
- The use of silver salts and iridium precursors facilitates efficient dimerization and complex formation.
- The ligand’s structure and stereochemistry have been validated by X-ray crystallography, confirming the (4R,4'R) configuration.
- The ligand shows excellent performance in enantioselective catalysis, particularly in hydrogenation and allylic substitution reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sec-butyl halides, sodium hydride, potassium tert-butoxide, aprotic solvents.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
(4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a chiral ligand in asymmetric synthesis, which is crucial for the development of enantiomerically pure pharmaceuticals.
Materials Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, which can provide insights into its potential therapeutic uses.
Industrial Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of (4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets. The compound can act as a chiral ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular pathways involved include coordination with metal centers and subsequent activation of substrates for reaction.
Comparaison Avec Des Composés Similaires
Substituent Effects on Catalytic Performance
The catalytic activity and enantioselectivity of bioxazole ligands are highly dependent on the substituents at the 4 and 4' positions. Key comparisons include:
Key Observations:
- sec-Butyl vs. Isopropyl : The (R)-sec-butyl groups in the target compound provide superior enantioselectivity (>99% ee in Pd catalysis) compared to the diisopropyl variant (78% ee in Ni catalysis). This highlights the role of branched alkyl groups in stabilizing transition states .
- tert-Butyl Substituents : The increased steric bulk of tert-butyl groups (C₁₄H₂₄N₂O₂) may hinder substrate accessibility, though specific catalytic data are lacking .
- Aromatic Substituents : The diphenyl variant (C₁₈H₁₆N₂O₂) introduces π-π interactions, which could enhance binding to aromatic substrates but remains underexplored .
Stereochemical Considerations
The stereochemistry of substituents critically impacts enantioselectivity:
- Optical Isomerism: The (4R,4'R)-Di((R)-sec-butyl) configuration is distinct from its (4R,4'R)-Di((S)-sec-butyl) isomer (CAS No. 2270178-41-9), which may exhibit inverted stereoselectivity in catalysis .
- Spiro and Bridged Derivatives : Spiro bis(pyrazole) ligands (e.g., 2,2',4,4'-tetrahydro-6,6'-spirobi[5H-cyclopentapyrazole]) lack the bioxazole backbone but share rigid stereochemical features, underscoring the importance of backbone flexibility in catalysis .
Activité Biologique
(4R,4'R)-4,4'-Di((R)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (4R,4'R)-4,4'-Di((R)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 258.44 g/mol
- CAS Number : 2378751-17-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Initial studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance:
- Inhibition of Kinases : Preliminary data indicate that the compound may exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition could lead to cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's cytotoxicity and growth-inhibitory effects on various cancer cell lines. The following table summarizes the findings from these studies:
| Cell Line | GI50 (μM) | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 | 0.80 | 0.88 | Induction of apoptosis and cell cycle arrest |
| BT-20 | 0.60 | 0.97 | Inhibition of CDK activity |
| BT-549 | 0.80 | 0.94 | Cytostatic effects |
These results indicate that (4R,4'R)-4,4'-Di((R)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole has significant potential as an anticancer agent.
Case Studies
-
Case Study on Triple-Negative Breast Cancer (TNBC) :
A study evaluated the effects of the compound on TNBC cell lines using high-content fluorescence imaging to measure cell proliferation and apoptosis. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 600 nM to 1.2 μM across different TNBC lines . -
Mechanistic Insights :
Further mechanistic studies revealed that treatment with the compound led to increased levels of pro-apoptotic markers and reduced levels of anti-apoptotic proteins in treated cells. This suggests that the compound may modulate apoptotic pathways effectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4R,4'R)-4,4'-Di((R)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole, and how do reaction conditions influence stereochemical purity?
- Methodology : Multi-step organic synthesis involving cyclization of oxazole precursors under controlled temperature, inert atmosphere, and precise stoichiometry. For example, (S)-2-phenylglycinol derivatives can serve as chiral building blocks, with DAST (diethylaminosulfur trifluoride) facilitating dehydrative cyclization .
- Key Parameters : Reaction yields (83–94.5%) and enantiomeric excess (>99%) are achieved via polarimetry and chiral HPLC validation .
Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?
- Primary Methods :
- NMR Spectroscopy : Assigns stereochemistry via coupling constants (e.g., and NMR) .
- GC-MS/HPLC : Validates purity and monitors reaction intermediates .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in analogous bioxazolone structures .
Q. How does the stereochemistry of the (R)-sec-butyl substituents influence molecular interactions in host-guest systems?
- Mechanistic Insight : The (R)-sec-butyl groups create a chiral cavity that enhances selectivity for alkali/alkaline earth cations (e.g., Na, Mg). This is comparable to [phen.phen.phen] cryptands, where donor atom hybridization (N vs. O) modulates binding affinity .
Advanced Research Questions
Q. What computational strategies predict the ion selectivity of cryptand-like derivatives of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., RB3LYP/LANL2DZp basis set) model cation binding energies and cavity dimensions. For example, longer M–N bond lengths in bioxazole-based cryptands correlate with Mg selectivity over Ca .
- Validation : Compare computational results with experimental ion-exchange chromatography or NMR titration data .
Q. Can radical-mediated isomerization occur in bioxazole derivatives, and how does this impact stability?
- Mechanism : Heating induces homolytic cleavage of the 4,4’-C–C bond, generating radicals that recombine into diastereomers. Crossover experiments with isotopic labeling confirm radical intermediates .
- Mitigation Strategies : Store compounds under inert atmospheres at 2–8°C to suppress radical formation .
Q. How does this compound serve as a chiral ligand in asymmetric catalysis?
- Case Study : Analogous bioxazole ligands (e.g., 4,4’-diisopropyl variants) coordinate transition metals (Rh, Pd) to achieve >90% enantioselectivity in hydrogenation reactions .
- Optimization : Adjust sec-butyl substituents to fine-tune steric bulk and electronic effects, monitored via kinetic resolution studies .
Q. What methodologies quantify host-guest binding kinetics in bioxazole-based cryptands?
- Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
